molecular formula C8H8N2O2 B8011860 7-Methoxy-imidazo[1,2-a]pyridin-2-ol

7-Methoxy-imidazo[1,2-a]pyridin-2-ol

Cat. No.: B8011860
M. Wt: 164.16 g/mol
InChI Key: FVXASIOUCRYSTQ-UHFFFAOYSA-N
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Description

7-Methoxy-imidazo[1,2-a]pyridin-2-ol is a chemical reagent of interest in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, featured in several commercially available drugs and known for its diverse biological activities. This scaffold is found in compounds with demonstrated anxiolytic, anticancer, and anti-infective properties. Researchers are actively exploring novel derivatives for various therapeutic applications, including as FLT3 inhibitors for acute myeloid leukemia and as phytotoxic agents for weed control. The specific substitution pattern of this compound, featuring both methoxy and hydroxyl groups, makes it a valuable synthetic intermediate or a candidate for structure-activity relationship (SAR) studies. It can be utilized to develop new potential inhibitors for enzymes like acetylcholinesterase, a target for Alzheimer's disease therapy, or to create novel hybrids with enhanced biological profiles. This compound is provided for research purposes to support the development of new chemical entities and biological probes. For Research Use Only. Not for human or veterinary diagnosis or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-6-2-3-10-5-8(11)9-7(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXASIOUCRYSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Analytical Characterization Methodologies for Imidazo 1,2 a Pyridin 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of imidazo[1,2-a]pyridine (B132010) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govmdpi.com

For a compound like 7-Methoxy-imidazo[1,2-a]pyridin-2-ol, the spectra would reveal characteristic signals for the protons and carbons of the fused ring system and its substituents. The position of the methoxy (B1213986) group at C7 significantly influences the chemical shifts of the adjacent protons on the pyridine (B92270) ring.

It is important to note that imidazo[1,2-a]pyridin-2-ol (B55671) can exist in tautomeric equilibrium with its keto form, imidazo[1,2-a]pyridin-2(3H)-one. This equilibrium would be reflected in the NMR spectra. The presence of the hydroxyl group in the 2-ol form would give rise to a specific signal, while the 2-one form would show characteristics of a lactam structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For 7-methoxy-imidazo[1,2-a]pyridine derivatives, protons on the aromatic core typically resonate in the downfield region (δ 6.5-8.5 ppm). tci-thaijo.org

Aromatic Protons: The protons on the pyridine ring (H-5, H-6, and H-8) would show distinct signals and coupling patterns that allow for their assignment. For instance, H-5 often appears as a doublet due to coupling with H-6. tci-thaijo.org

Imidazo Ring Proton: The H-3 proton in related derivatives typically appears as a singlet. nih.gov

Methoxy Protons: The methoxy group (-OCH₃) protons at the C7 position would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. mdpi.com

OH/NH Proton: The hydroxyl proton of the 2-ol tautomer or the NH proton of the 2-one tautomer would appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. nih.govmdpi.com

Aromatic and Heterocyclic Carbons: The carbons of the imidazo[1,2-a]pyridine core resonate in the range of approximately δ 100-150 ppm. tci-thaijo.org The C7 carbon, being attached to the electron-donating methoxy group, would have a specific chemical shift.

C2 Carbon: The chemical shift of the C2 carbon is particularly diagnostic of the tautomeric form. In the 2-ol form, it would be in the aromatic region, while in the 2-one form, it would shift significantly downfield, characteristic of a carbonyl carbon (C=O) in a lactam, appearing around δ 168 ppm. nih.gov

Methoxy Carbon: The carbon of the methoxy group would appear in the upfield region, typically around δ 55-60 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Imidazo[1,2-a]pyridine Cores This table presents typical chemical shift ranges based on data for various imidazo[1,2-a]pyridine derivatives. Actual values for this compound may vary.

AtomTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
H-3~7.8 (s)~108-110
H-5~8.1 (d)~125-126
H-6~6.7 (dd)~112-113
H-8~7.4 (s)~115-116
7-OCH₃~3.9 (s)~55-56
C-2-~145 (enol) or ~168 (keto)
C-7-~140-150
C-8a-~145-146

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the elemental formula of a compound with high accuracy. mdpi.comrsc.org

For this compound (C₈H₈N₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. The ESI-MS/MS spectrum would reveal characteristic fragmentation pathways for the protonated molecule [M+H]⁺. nih.gov

Common fragmentation patterns for imidazo[1,2-a]pyridine derivatives include the cleavage of substituent groups and the rupture of the fused ring system. For the target compound, expected fragment ions could correspond to:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Loss of the entire methoxy group (•OCH₃).

Cleavage of the pyridine or imidazole (B134444) ring. nih.gov

Table 2: Predicted Mass Spectrometry Data for C₈H₈N₂O₂

IonFormulaCalculated m/zDescription
[M]⁺•C₈H₈N₂O₂164.0586Molecular Ion
[M+H]⁺C₈H₉N₂O₂165.0664Protonated Molecule
[M+Na]⁺C₈H₈N₂O₂Na187.0483Sodium Adduct

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule based on the absorption of infrared radiation at characteristic frequencies. researchgate.net For this compound, the IR spectrum would be expected to show several key absorption bands. rsc.orgresearchgate.net

O-H/N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group of the 2-ol tautomer or the N-H group of the 2-one tautomer.

C=O Stretching: The presence of the 2-one tautomer would be confirmed by a strong absorption band around 1650-1700 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the lactam.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the fused aromatic ring system.

C-O Stretching: A distinct band for the aryl-alkyl ether C-O stretch of the methoxy group would be expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Elemental Analysis (EA) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula of a newly synthesized compound and serves as a crucial indicator of its purity. acs.org For this compound, with a molecular formula of C₈H₈N₂O₂, the theoretical elemental composition would be calculated and compared against the experimentally determined values. A close match (typically within ±0.4%) provides strong evidence for the proposed structure and its purity.

**Table 3: Theoretical Elemental Composition of this compound (C₈H₈N₂O₂) **

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011896.08858.53%
Hydrogen (H)1.00888.0644.91%
Nitrogen (N)14.007228.01417.07%
Oxygen (O)15.999231.99819.49%
Total--164.164100.00%

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of imidazo[1,2-a]pyridine derivatives. acs.org A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For purity assessment, a reversed-phase HPLC method is typically employed, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) are used. The purity of the compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically <2 µm) and higher pressures. This results in significantly improved resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. UPLC is particularly valuable for analyzing complex reaction mixtures or for high-throughput screening of compound purity, making it a powerful tool in the characterization of novel imidazo[1,2-a]pyridine derivatives. acs.org

Advanced Biological Activity Spectrum and Mechanisms of Action for Imidazo 1,2 a Pyridin 2 Ol Derivatives

Anti-infective Activities

While the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has been extensively studied for anti-infective properties, specific data for 7-Methoxy-imidazo[1,2-a]pyridin-2-ol is not available in the current scientific literature. The following sections outline the areas where research on related compounds has been conducted, but for which no specific findings related to This compound have been published.

Antibacterial Efficacy and Mechanistic Pathways

There is no specific information available in the scientific literature regarding the antibacterial efficacy or the mechanistic pathways of This compound . Studies on other imidazo[1,2-a]pyridine derivatives have shown activity against various bacterial strains, but these findings cannot be extrapolated to the specific title compound. tsijournals.com

Antifungal Activity and Target Identification (e.g., Sterol 14-alpha Demethylase CYP51 from Candida albicans)

No studies have been published detailing the antifungal activity of This compound . While some imidazo[1,2-a]pyridine derivatives have been investigated as antifungal agents, there is no data to suggest that This compound has been synthesized or tested for such purposes, nor has there been any target identification, such as the inhibition of sterol 14-alpha demethylase CYP51 from Candida albicans. nih.govjmchemsci.com

Antiviral Properties

The antiviral properties of This compound have not been reported in the scientific literature. Research on other molecules within the imidazo[1,2-a]pyridine class has indicated potential antiviral effects, but no such studies have included the specific 7-methoxy-2-ol derivative. nih.govnih.gov

Antimycobacterial Action, including ATP Synthase and Cytochrome c Oxidase Inhibition

There is no available data on the antimycobacterial activity of This compound . Consequently, no mechanisms of action, such as the inhibition of ATP synthase or cytochrome c oxidase in mycobacteria, have been investigated for this specific compound. Numerous other imidazo[1,2-a]pyridine analogues have been evaluated for their antimycobacterial potential. nih.govnih.gov

Anti-Helicobacter pylori Activity via VirB11 ATPase Inhibition

There are no published research findings on the anti-Helicobacter pylori activity of This compound , nor any studies investigating its potential to inhibit the VirB11 ATPase.

Anti-inflammatory and Immunomodulatory Activities

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential in modulating the immune system and mitigating inflammatory responses. Their mechanisms of action often involve the inhibition of key enzymes and signaling molecules that drive inflammation. This has led to their investigation for treating a variety of inflammatory and autoimmune conditions. nih.govosti.gov

A key mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) biosynthesis. Imidazo[1,2-a]pyridine derivatives have been specifically designed and evaluated as inhibitors of these enzymes.

Research has focused on developing derivatives that selectively inhibit COX-2 over COX-1, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. In one study, a series of new imidazo[1,2-a]pyridines were synthesized and tested for their COX inhibitory activity. All the synthesized compounds showed selective inhibition of the COX-2 enzyme, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the potent range of 0.07 to 0.18 μM. nih.gov The derivative 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine exhibited the highest potency and selectivity for COX-2. nih.gov Molecular docking studies suggested that these compounds bind similarly to the known selective inhibitor SC-558, with the methylsulfonyl group fitting into a secondary pocket of the COX-2 active site. nih.gov

Another study highlighted that a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, effectively suppressed the expression of the COX-2 gene in breast and ovarian cancer cell lines, further demonstrating the scaffold's role in targeting this inflammatory pathway. nih.govgoogle.com

Compound IDCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
6a 0.18>100>555
6b 0.1123.8216.3
6c 0.1226.1217.5
6d 0.1522.5150
6e 0.148.057.1
6f 0.0710.2145.7
Celecoxib (Reference) 0.0615.2253.3

Data sourced from a study on new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. nih.gov

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase that initiates signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 (IL-1) receptor, playing a pivotal role in the innate immune system. Dysregulation of IRAK4 signaling is linked to various inflammatory and autoimmune diseases.

Imidazo[1,2-a]pyridinyl derivatives have been identified as potent modulators of IRAK4 activity. Patent filings describe novel compounds with this scaffold designed specifically as IRAK4 inhibitors. chemmethod.com These compounds are being developed for the treatment of a wide array of conditions, including inflammatory diseases, autoimmune diseases, cancer, and cardiovascular diseases, by disrupting the signaling cascade that IRAK4 controls. chemmethod.com Further research into the structure-activity relationship (SAR) of imidazo[1,2-a]pyridino-pyridines has been explored to establish this novel class of IRAK4 inhibitors. google.com

Bruton's tyrosine kinase (BTK) is a member of the Tec family of kinases and is essential for B-cell receptor (BCR) signaling, which governs B-cell development, activation, and survival. chemmethod.com As aberrant B-cell activity is a hallmark of many autoimmune diseases and B-cell malignancies, BTK has become a prime therapeutic target.

Closely related scaffolds, such as imidazo[1,2-a]pyrazin-8-ylamines, have been developed as inhibitors of BTK. chemmethod.comnih.gov These compounds are intended for treating diseases responsive to BTK inhibition, including autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as B-cell lymphomas. chemmethod.comnih.gov The development of reversible BTK inhibitors based on an 8-amino-imidazo[1,5-a]pyrazine scaffold for rheumatoid arthritis further underscores the potential of this class of heterocycles in targeting autoimmune pathways. nih.gov

Antineoplastic and Antiproliferative Activities

The imidazo[1,2-a]pyridine core is a feature of numerous compounds investigated for their anticancer properties. These derivatives exert their effects through diverse mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and migration. waocp.orggoogle.com

Activin-like kinase 2 (ALK2), also known as ACVR1, is a receptor serine/threonine kinase. Gain-of-function mutations in the gene encoding ALK2 are primary drivers of the rare pediatric bone disease fibrodysplasia ossificans progressiva (FOP) and are also found in the pediatric brain cancer, diffuse intrinsic pontine glioma (DIPG).

Researchers have successfully identified and developed a novel imidazo[1,2-a]pyridine scaffold as a potent inhibitor of ALK2. nih.gov This new class of compounds was developed as a suitable replacement for previous inhibitor scaffolds that had poor pharmacokinetic properties. nih.gov The imidazo[1,2-a]pyridine-based inhibitors showed potent activity against ALK2 and represent a promising new avenue for developing therapies for these devastating diseases. nih.gov

Imidazo[1,2-a]pyridine derivatives have been shown to combat cancer through a variety of mechanisms, often demonstrating activity against a wide range of cancer cell lines, including those from breast, lung, colon, and cervical cancers. waocp.orgnih.gov

Key mechanisms include:

Inhibition of Survival Pathways: Many derivatives function by inhibiting critical survival signaling pathways within cancer cells. The PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, is a common target. researchgate.net Studies have shown that imidazo[1,2-a]pyridine compounds can inhibit the phosphorylation of both Akt and mTOR, leading to the induction of apoptosis. researchgate.net

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. One novel compound, La23, was found to induce apoptosis in HeLa cells by activating the p53/Bax-mediated mitochondrial pathway. rsc.orgnih.gov Other derivatives have been shown to increase the activity of executioner caspases, such as caspase-7 and caspase-8, and promote the cleavage of PARP, a hallmark of apoptosis. nih.govgoogle.com

Cell Cycle Arrest: The ability to halt the cell cycle is another significant anticancer mechanism. Certain imidazo[1,2-a]pyridine compounds have been observed to cause cell cycle arrest at the G0/G1 and G2/M phases, which is associated with an increase in the protein levels of p53 and p21. nih.gov

Inhibition of Other Kinases: Beyond the primary targets, these derivatives have shown inhibitory activity against other kinases vital for cancer progression. This includes FMS-like tyrosine kinase 3 (FLT3), particularly in acute myeloid leukemia (AML), and aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells in glioblastoma. google.com

Mechanism of ActionKey Protein/Pathway TargetedCancer Type/Cell Line
Survival Pathway Inhibition PI3K/Akt/mTORMelanoma, Cervical, Breast Cancer
Apoptosis Induction p53, Bax, Caspase-7, Caspase-8, PARPHeLa (Cervical), Breast Cancer
Cell Cycle Arrest p53, p21HCC1937 (Breast Cancer)
Kinase Inhibition FLT3-ITDAcute Myeloid Leukemia (MOLM14)
Enzyme Inhibition Aldehyde Dehydrogenase 1A3 (ALDH1A3)Glioblastoma

This table summarizes various anticancer mechanisms attributed to imidazo[1,2-a]pyridine derivatives based on multiple research findings. google.comnih.govresearchgate.netnih.gov

Neurological and Central Nervous System Activities

Derivatives of the imidazo[1,2-a]pyridine nucleus have shown significant promise in the treatment of various neurological and central nervous system disorders.

Anticonvulsant Properties

The search for novel and effective anticonvulsant agents has led researchers to explore the potential of imidazo[1,2-a]pyridine derivatives. nih.govscilit.comijpsr.com Studies have shown that this class of compounds exhibits significant anticonvulsant activity in various preclinical models. nih.govmdpi.com

Research has highlighted that the substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the anticonvulsant potency. For instance, a study on new series of imidazo[1,2-a]pyridines carrying other biologically active heterocyclic systems demonstrated that compounds with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring displayed potent anticonvulsant activity. nih.gov These compounds were effective in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screening methods. nih.gov

While direct studies on this compound are limited, research on structurally related compounds underscores the potential of a methoxy (B1213986) group at the 7-position. A study on 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines, which share a similar bicyclic core, identified a compound (4a) as a highly potent anticonvulsant. tubitak.gov.tr This compound, with an ED₅₀ value of 9.2 mg/kg in the MES test, was comparable to the standard drug phenytoin. tubitak.gov.tr It also demonstrated a high protective index, suggesting a favorable safety margin. tubitak.gov.tr

Table 1: Anticonvulsant Activity of a 7-Methoxy-Substituted Quinoline Derivative

Compound MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Isoniazid-induced Seizures ED₅₀ (mg/kg) Protective Index (PI)
4a 9.2 21.1 83.3 16.6
Phenytoin 9.9 - - 7.0

Data sourced from a study on 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines. tubitak.gov.tr

The mechanism of action for the anticonvulsant effects of some of these derivatives is believed to involve the modulation of GABAergic transmission, similar to benzodiazepines. nih.govmdpi.com Molecular docking studies have shown that these compounds can interact with the benzodiazepine-binding site on the GABA-A receptor. nih.gov

Potential for Alzheimer's Disease Therapeutic Development (e.g., Amyloid Plaque Binding)

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the presence of extracellular amyloid-β (Aβ) plaques. nih.gov Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for both the diagnosis and treatment of AD. researchgate.net

Several novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as ligands for detecting Aβ plaques. nih.govnih.gov For example, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its analogs have shown high binding affinity to Aβ aggregates. nih.gov In vitro autoradiography of brain sections from a transgenic mouse model of AD using [¹²⁵I]IMPY displayed highly selective binding to amyloid-like structures. nih.gov This suggests the potential of radiolabeled imidazo[1,2-a]pyridines as imaging agents for Aβ plaques in AD patients. nih.gov

Table 2: Binding Affinity of Imidazo[1,2-a]pyridine Derivatives to β-Amyloid Aggregates

Compound Ki (nM)
IMPY (16) 15
Bromo derivative of IMPY 10

Data represents the in vitro binding affinity to preformed Aβ aggregates. nih.gov

Other Biological Activities

In addition to their effects on the central nervous system, imidazo[1,2-a]pyridine derivatives exhibit a range of other important biological activities.

Antioxidant Effects

Oxidative stress is implicated in the pathogenesis of numerous diseases. Some imidazo[1,2-a]pyridine derivatives have demonstrated notable antioxidant properties. chemmethod.com

In one study, a series of novel imidazo[1,2-a]pyridine hybrids were synthesized and evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. chemmethod.comchemmethod.com The results indicated a dose-dependent increase in antioxidant activity among the hybrids. chemmethod.com One particular compound, HB7, showed significant radical scavenging activity, with inhibition values reaching up to 83% at a concentration of 100 μg/mL. chemmethod.com Another study also reported the evaluation of new pyrazole (B372694) and oxo-pyrimidine derivatives containing an imidazo[1,2-a]pyridine core for their antioxidant potential using the DPPH assay. jmchemsci.com

Table 3: DPPH Radical Scavenging Activity of Imidazo[1,2-a]pyridine Hybrid HB7

Concentration (µg/mL) % Inhibition
25 79
50 81
100 83

Data sourced from a study on novel Imidazo[1,2-a]Pyridine hybrids. chemmethod.com

Enzyme Inhibition Beyond Specific Examples

The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the design of inhibitors for a wide array of enzymes, extending beyond those involved in neurological disorders.

For instance, derivatives of this scaffold have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netnih.gov A study on 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives showed that compounds with a p-methylsulfonyl phenyl group at the C-2 position exhibited high COX-2 inhibitory selectivity and potency. researchgate.net

Furthermore, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), a family of enzymes implicated in cancer. nih.govdntb.gov.ua Specifically, a novel class of these derivatives was found to inhibit aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in glioblastoma stem-like cells. nih.gov

In the realm of oncology, these compounds have also been developed as dual inhibitors of PI3K/mTOR, a critical pathway in cancer cell growth and survival. nih.gov A potent dual PI3K/mTOR inhibitor based on the imidazo[1,2-a]pyridine structure has been discovered, demonstrating excellent kinase selectivity. nih.gov Additionally, some derivatives have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cancer progression. nih.gov

The inhibitory potential of these compounds also extends to enzymes in infectious agents. Certain imidazo[1,2-a]pyridine-3-carboxamides are potent inhibitors of Mycobacterium tuberculosis, with some targeting the QcrB subunit of the electron transport chain. nih.gov

Antidiabetic Potentials

The management of type 2 diabetes often involves the inhibition of carbohydrate-metabolizing enzymes. Imidazo[1,2-a]pyridine derivatives have shown significant potential as antidiabetic agents, primarily through the inhibition of α-glucosidase. nih.govproquest.com

Several studies have reported the synthesis and α-glucosidase inhibitory activity of novel imidazo[1,2-a]pyridine derivatives. nih.govproquest.comresearchgate.net In one such study, a series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridines were synthesized, with one compound exhibiting an IC₅₀ value of 3.7 μM, making it significantly more potent than the standard inhibitor acarbose. researchgate.net Another study on 4-alkylaminoimidazo[1,2-a]pyridines linked to a carbamate (B1207046) moiety identified a compound with an IC₅₀ of 75.6 µM, which was also more potent than acarbose. proquest.com Kinetic studies revealed a competitive mode of inhibition for this compound. proquest.com

More recently, a series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were evaluated for their inhibitory effects against α-glucosidase and α-amylase. acs.orgnih.gov Several of these compounds demonstrated potent inhibition of α-glucosidase, with some showing higher potency than the reference compound acarbose. acs.org

Table 4: α-Glucosidase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Series Most Potent Compound IC₅₀ (µM) Standard (Acarbose) IC₅₀ (µM)
2-(pyridin-2-yl)H-imidazo[1,2-a]pyridines 5g 3.7 67.4
4-alkylaminoimidazo[1,2-a]pyridines 6d 75.6 750.0
3-amino-2,4-diarylbenzo nih.govacs.orgimidazo[1,2-a]pyrimidines 3k 16.4 750.0

Data compiled from multiple studies. nih.govproquest.comresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of Imidazo 1,2 a Pyridin 2 Ol Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

Systematic modifications of the imidazo[1,2-a]pyridine (B132010) scaffold have yielded crucial insights into the structural requirements for various biological activities. nih.govresearchgate.net The nature, position, and stereochemistry of substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. acs.orgnih.govacs.org

Influence of Methoxy (B1213986) Group at C-7 on Activity Profiles (e.g., Antioxidant Capability)

The substitution on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine nucleus is a key determinant of biological activity. While specific research focusing solely on the C-7 methoxy group's influence on the activity of imidazo[1,2-a]pyridin-2-ol (B55671) is not extensively detailed in the available literature, studies on related derivatives highlight the importance of substituents in this region. For instance, the introduction of aryl groups at the C-7 position has been explored in the development of antitubulin agents. nih.gov In other heterocyclic systems, methoxy groups are known to modulate electronic properties and can influence antioxidant and anti-inflammatory activities. For example, some imidazo[1,2-a]pyridine derivatives have been investigated for their ability to inhibit COX-2 and act as anti-inflammatory agents. nih.gov Further investigation is required to specifically elucidate the role of a C-7 methoxy substituent on the antioxidant profile of imidazo[1,2-a]pyridin-2-ol derivatives.

Role of Hydroxyl Group at C-2 in Ligand-Target Interactions

The 2-hydroxy-imidazo[1,2-a]pyridine core, while not extensively studied for its direct biological roles, is a recognized synthetic intermediate in the creation of more complex derivatives. nih.gov The hydroxyl group is a key functional moiety in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form critical interactions with amino acid residues within the binding site of a biological target, such as an enzyme or receptor, thereby anchoring the ligand and contributing to its binding affinity and selectivity. nih.gov For example, in the design of inhibitors for farnesyl diphosphate (B83284) synthase, hydroxyl groups on an aromatic ring were shown to be important for binding affinity. nih.gov The C-2 hydroxyl group on the imidazo[1,2-a]pyridine scaffold represents a strategic point for further functionalization to create libraries of new compounds with diverse biological activities. acs.org

Effects of Other Ring Substitutions (e.g., Halogens, Aryl/Heteroaryl Moieties, Alkyl groups)

The modification of the imidazo[1,2-a]pyridine ring with various substituents has been a fruitful strategy in developing potent and selective therapeutic agents.

Halogens: The introduction of halogen atoms can significantly impact activity. For example, in a series of ligands designed for detecting beta-amyloid plaques, a 6-iodo (IMPY) and a 6-bromo derivative showed high binding affinities. nih.gov In the development of antituberculosis agents, a chloro substituent was found to be crucial for potency. nih.gov Conversely, in other series, the replacement of hydrogen with a fluoro atom was a permissible modification that did not drastically alter activity. acs.org

Aryl/Heteroaryl Moieties: Aryl and heteroaryl groups are common substituents that can enhance biological activity through various interactions like π-π stacking. The introduction of a 2-phenyl group is a feature of many active compounds. rsc.org In the pursuit of antitubulin agents, 5,7-diaryl imidazo[1,2-a]pyridine derivatives were designed and showed promising cytotoxicity. nih.gov Similarly, N-cyclohexyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine was identified as a potent 5-lipoxygenase (5-LO) inhibitor. nih.gov

Alkyl Groups: Simple alkyl groups can also modulate activity. A methyl group at the R3 position was found to be optimal for potent inhibition of H+/K+-ATPase. acs.org However, the effect is highly context-dependent, as modifications at other positions can be more influential for different targets. For instance, the C6 position was identified as a privileged site for modification in a series of Rab geranylgeranyl transferase inhibitors. nih.gov

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a fundamental tool in the rational design of new drugs, defining the essential spatial arrangement of features necessary for biological activity. youtube.com For the imidazo[1,2-a]pyridine scaffold, several key pharmacophoric features have been identified for different targets. In the development of antimalarial agents, the imidazopyrazine core, a C3 phenyl group, and an amide linker were found to be the main pharmacophore. nih.gov

Once a hit compound is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. acs.orgnih.govresearchgate.net This iterative process involves synthesizing and testing a series of analogues. For example, in the development of the antituberculosis clinical candidate Q203, optimization focused on the linearity and lipophilicity of an amine side chain, which proved critical for improving efficacy. acs.orgnih.gov Similarly, optimization of imidazopyrazines for antimalarial activity involved making peripheral changes around the bicyclic core to enhance potency and metabolic stability. nih.govacs.org

Design Principles for Enhanced Target Specificity and Efficacy

Enhancing target specificity and efficacy is a primary goal of medicinal chemistry to maximize therapeutic benefit while minimizing off-target effects. Key design principles for imidazo[1,2-a]pyridine derivatives include:

Scaffold Hopping and Bioisosterism: Replacing a core scaffold with another that maintains similar spatial and electronic properties can lead to novel and improved inhibitors. This was demonstrated in the development of antituberculosis agents where scaffold hopping from Q203 led to new potent compounds. nih.gov Bioisosteric replacement, such as substituting a nitrogen atom with a C-F group, has also been used to fine-tune electronic properties and enhance selectivity. nih.gov

Structure-Based Design: Utilizing the 3D structure of the target protein allows for the rational design of inhibitors that fit precisely into the active site. This approach was used to develop potent and selective Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov Molecular docking studies help predict binding modes and guide the design of new derivatives with improved interactions. nih.govnih.gov

Molecular Hybridization: Combining the imidazo[1,2-a]pyridine scaffold with other known pharmacophores can lead to hybrid molecules with enhanced activity. jmchemsci.com This strategy has been used to create potent antifungal agents by linking the scaffold to an arylacrylonitrile moiety. jmchemsci.com

Stereochemical Considerations in Imidazo[1,2-a]pyridine Derivatives

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. When a chiral center is present in a molecule, the different enantiomers can exhibit vastly different biological activities, potencies, and metabolic profiles.

In the development of potassium-competitive acid blockers (P-CABs) based on a 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridine scaffold, it was discovered that the biological activity was stereospecific. The (9S)-enantiomers were found to be responsible for the gastric acid secretion inhibiting action, while the corresponding (9R)-enantiomers were almost completely inactive. acs.org This highlights the critical importance of controlling stereochemistry during the design and synthesis of new therapeutic agents to ensure that the most active and safe stereoisomer is developed.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mechanism and for the rational design of more potent and selective drug candidates.

Analysis of Binding Interactions with Specific Enzyme Active Sites (e.g., COX-2, ATPases, Kinases)

Molecular docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine (B132010) derivatives with various enzyme targets. For instance, studies on a series of imidazo[1,2-a]pyridine derivatives as acid pump antagonists have utilized docking to understand their interaction with H+/K+-ATPase. nih.govresearchgate.net These simulations help identify the key amino acid residues in the active site that are crucial for inhibition.

Similarly, novel synthetic imidazo[1,2-a]pyridine derivatives have been identified as potential COX-2 inhibitors, and their anti-inflammatory effects are believed to be mediated through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Docking simulations for this class of compounds against the COX-2 active site can reveal specific interactions that contribute to their inhibitory activity. researchgate.net

In the context of kinases, which are frequent targets in cancer therapy, docking studies on imidazo[1,2-a]pyridine derivatives have been performed. For example, derivatives have been designed as AMP-activated protein kinase (AMPK) activators. nih.gov Docking results for the most active compounds in this series showed significant interactions within the kinase's active site. nih.gov Another study successfully docked novel imidazo[1,2-a]pyridine derivatives against oxidoreductase, a key enzyme in breast cancer progression. researchgate.net

Table 1: Examples of Docking Studies on Imidazo[1,2-a]pyridine Derivatives with Various Enzyme Targets
Enzyme TargetCompound ClassKey Findings from DockingReference
H+/K+-ATPaseHeteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridinesIdentified key interactions for acid pump antagonist activity. nih.govresearchgate.net
AMPKImidazo[1,2-a]pyridine derivativesShowed hydrogen bonding with key amino acids Asn111 and Lys29 in the active site. nih.gov
OxidoreductaseNovel imidazo[1,2-a]pyridine derivativesCompound C exhibited the highest binding energy (-9.207 kcal/mol) and interacted with His 222, Tyr 216, and Lys 270. researchgate.net
COX-2Novel synthetic imidazo[1,2-a]pyridine derivativesAct as blockers of the COX-2 enzyme. nih.gov

Prediction of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.org Computational methods are adept at predicting these interactions, providing a detailed picture of the binding mode at the atomic level.

For imidazo[1,2-a]pyridine derivatives, studies have shown that both types of interactions are critical for their biological activity. In the case of AMPK activators, molecular docking results highlighted specific hydrogen bonding interactions with the key amino acids Asn111 and Lys29 in the active site. nih.gov Theoretical investigations on hydroxyphenyl imidazo[1,2-a]pyridine have also detailed the competitive nature of intramolecular and intermolecular hydrogen bonds, which can influence the molecule's conformation and properties. nih.gov Furthermore, computational studies have demonstrated the existence of intramolecular C-H···O hydrogen bonds in certain substituted imidazo[1,2-a]pyridines, which contributes to their conformational preference. nih.gov

A QSAR and molecular modeling study on imidazo[1,2-a]pyridine derivatives as acid pump antagonists indicated that the hydrophobic properties of certain substituents are a controlling factor in their activity, suggesting that hydrophobic interactions with the receptor are significant. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of both ligands and protein-ligand complexes over time. One study performed 100 ns MD simulations to elucidate the stability, conformation, and intermolecular interactions of a highly active imidazo[1,2-a]pyridine amide with its target protein, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov Such simulations are crucial for validating docking poses and understanding the dynamic behavior of the ligand in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com

A QSAR study was performed on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as H+/K+-ATPase inhibitors. nih.govresearchgate.net The study found a significant correlation between the compounds' activity and their Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of some substituents. This suggests that charge transfer within the molecule and the hydrophobic character of certain groups are key determinants of inhibitory activity. nih.govresearchgate.net Based on these correlations, new compounds with potentially higher potency were predicted. nih.gov

Virtual High-Throughput Screening for Novel Ligand Discovery

Virtual high-throughput screening (vHTS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

An innovative, pre-competitive virtual screening collaboration was successfully used to explore and validate an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govrsc.org By probing five proprietary pharmaceutical company libraries in silico, researchers were able to rapidly expand the chemical diversity of the hit series. This approach not only alleviated initial concerns about the core chemical structure but also led to improvements in antiparasitic activity and selectivity. nih.govrsc.orgresearchgate.net The structure-activity relationship information gleaned from this virtual screening effort enabled a thorough investigation of the pharmacophore, paving the way for further optimization of the chemical series. nih.govrsc.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely used to calculate molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Preclinical Pharmacological Investigations of Imidazo 1,2 a Pyridin 2 Ol Derivatives

In Vitro Pharmacological Profiling

The initial stages of drug discovery for imidazo[1,2-a]pyridin-2-ol (B55671) derivatives have heavily relied on in vitro assays to determine their biological activity and elucidate their mechanism of action at a molecular and cellular level.

Enzyme Inhibition Assays

Imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

One area of significant interest is their anti-inflammatory potential through the inhibition of cyclooxygenase-2 (COX-2). A study on novel imidazo[1,2-a]pyridine derivatives revealed significant and specific inhibitory effects on COX-2, with IC50 values in the low micromolar to nanomolar range. For instance, certain derivatives demonstrated high potency with IC50 values as low as 0.05 µM. nih.govnih.gov The selectivity for COX-2 over the COX-1 isoform is a critical attribute for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, has also been a target for this class of compounds. A potent dual PI3K/mTOR inhibitor, a derivative of imidazo[1,2-a]pyridine, exhibited an IC50 of 0.20 nM against PI3K and 21 nM against mTOR. researchgate.netnih.gov Another derivative, 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a novel PIK3CA inhibitor with an IC50 of 0.67 µM. nih.gov Further optimization led to derivatives with even greater potency, inhibiting PI3Kα with an IC50 of 2 nM. nih.gov

In the context of cancer, NIMA-related kinase 2 (Nek2) is another enzyme target for which imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity. Structure-based design has led to the development of compounds with low nanomolar IC50 values against Nek2, such as MBM-17 (IC50 = 3.0 nM) and MBM-55 (IC50 = 1.0 nM). nih.gov

Furthermore, these derivatives have been investigated as inhibitors of mycobacterial adenosine (B11128) triphosphate (ATP) synthesis, a critical pathway for the survival of Mycobacterium tuberculosis. researchgate.net Imidazo[1,2-a]pyridine ethers have demonstrated nanomolar potencies in ATP-synthesis inhibition assays. researchgate.net

Table 1: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives

Derivative Class Target Enzyme IC50 Reference
Phenyl-substituted imidazo[1,2-a]pyridines COX-2 0.05 - 0.13 µM nih.govnih.gov
Imidazo[1,2-a]pyridine derivative PI3K/mTOR 0.20 nM (PI3K), 21 nM (mTOR) researchgate.netnih.gov
3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine PIK3CA 0.67 µM nih.gov
Oxadiazole-substituted imidazo[1,2-a]pyridine PI3Kα 2 nM nih.gov
Imidazo[1,2-a]pyridine derivatives (MBM-17) Nek2 3.0 nM nih.gov
Imidazo[1,2-a]pyridine derivatives (MBM-55) Nek2 1.0 nM nih.gov
Imidazo[1,2-a]pyridine ethers Mycobacterial ATP synthesis Nanomolar range researchgate.net

Cell-Based Assays for Biological Activity

Cell-based assays provide a more complex biological system to evaluate the effects of imidazo[1,2-a]pyridin-2-ol derivatives on cellular processes such as proliferation, survival, and response to inflammatory or microbial stimuli.

Antiproliferative Activity:

The antiproliferative effects of imidazo[1,2-a]pyridine derivatives have been extensively studied in various cancer cell lines. nih.gov For instance, novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line, with IP-5 and IP-6 showing strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov These compounds were found to induce cell cycle arrest and apoptosis. nih.gov In another study, a series of imidazo[1,2-a]pyridine derivatives inhibited the proliferation of melanoma and cervical cancer cells with IC50 values ranging from 9.7 to 44.6 µM. nih.gov The mechanism of action was linked to the inhibition of the AKT/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis. nih.gov Furthermore, a dual PI3K/mTOR inhibitor based on the imidazo[1,2-a]pyridine scaffold demonstrated good cellular growth inhibition in the HCT-116 colon cancer cell line with an IC50 of 10 nM. researchgate.netnih.gov

Antimicrobial Activity:

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-tuberculosis agents. Several derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range. Some compounds exhibited MICs as low as 0.05 µg/mL. nih.gov The target of some of these derivatives has been identified as QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is crucial for mycobacterial respiration. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been demonstrated in cell-based assays. A novel synthetic derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), was shown to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This compound reduced the levels of inflammatory cytokines and suppressed NF-κB activity. nih.gov The study also highlighted that MIA suppressed the expression of COX-2 and inducible nitric oxide synthase (iNOS) genes. nih.gov

Table 2: Cell-Based Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Activity Derivative/Class Cell Line(s) Key Findings Reference
Antiproliferative IP-5, IP-6 HCC1937 (Breast Cancer) IC50 of 45 µM and 47.7 µM, respectively; induced cell cycle arrest and apoptosis. nih.gov
Antiproliferative Various derivatives Melanoma, Cervical Cancer IC50 range of 9.7 to 44.6 µM; inhibited AKT/mTOR pathway. nih.gov
Antiproliferative Dual PI3K/mTOR inhibitor HCT-116 (Colon Cancer) IC50 of 10 nM. researchgate.netnih.gov
Antimicrobial Various amides and sulfonamides M. tuberculosis H37Rv MICs as low as 0.05 µg/mL. nih.gov
Anti-inflammatory MIA MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer) Suppressed STAT3/NF-κB/iNOS/COX-2 pathway; reduced inflammatory cytokines. nih.gov

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, select imidazo[1,2-a]pyridin-2-ol derivatives have been advanced to in vivo studies using animal models to assess their efficacy in a more complex physiological environment.

Animal Models for Anti-infective Applications (e.g., Tuberculosis, Bacterial Infections)

The in vivo efficacy of imidazo[1,2-a]pyridine derivatives against M. tuberculosis has been investigated in mouse models. One study focused on a derivative, ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), which demonstrated significant bactericidal activity. researchgate.net In mice infected with M. tuberculosis, treatment with ND-09759 led to a significant reduction in the bacterial load in the lungs and spleens, comparable to the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. researchgate.net Histopathological analysis also revealed reduced inflammation in the lungs of treated mice. researchgate.net Another study reported that the imidazo[1,2-a]pyridine series exhibited bacteriostatic activity in an acute murine model of TB infection. nih.gov

Animal Models for Anti-inflammatory and Autoimmune Diseases (e.g., Arthritis)

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives observed in vitro has been translated to in vivo models of inflammatory diseases. For instance, trisubstituted imidazoles, which include imidazopyridine derivatives, have shown potent in vivo activity in a rat collagen-induced arthritis model, a common model for studying rheumatoid arthritis. researchgate.net These compounds demonstrated enhanced in vivo activity, suggesting their potential as therapeutic agents for chronic inflammatory conditions.

Animal Models for Neurological Disorders (e.g., Anticonvulsant Models, Alzheimer's Models)

The versatility of the imidazo[1,2-a]pyridine scaffold extends to the central nervous system, with derivatives being explored for neurological disorders.

Alzheimer's Models: In the context of Alzheimer's disease, radio-labeled imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for β-amyloid plaques. nih.gov Derivatives of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) have been shown to have favorable in vivo brain pharmacokinetics. nih.gov Autoradiography of postmortem brain sections from Alzheimer's patients using an 18F-labeled IMPY derivative showed high displaceable uptake in the gray matter, indicating specific binding to amyloid plaques. nih.gov This highlights the potential of this scaffold in the development of diagnostics for neurodegenerative diseases.

Animal Models for Oncological Research

In the preclinical development of a potential anti-cancer agent such as a 7-Methoxy-imidazo[1,2-a]pyridin-2-ol derivative, the use of animal models is a critical step to evaluate efficacy and understand the in vivo behavior of the compound. While in vitro studies on cancer cell lines provide initial insights into cytotoxic and mechanistic properties, animal models offer a more complex biological system that can better predict potential clinical outcomes. nih.gov

For oncological research involving imidazo[1,2-a]pyridine derivatives, various animal models could be employed. These typically include murine models, such as mice, which can be used to establish xenograft tumors. In this model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of tumors that can be monitored for their response to the test compound. For instance, studies on other novel imidazo[1,2-a]pyridine compounds have utilized breast cancer cell lines like HCC1937 for in vitro assessment, which could then be translated to in vivo xenograft models. nih.gov

The primary objectives of these animal studies would be to assess the anti-tumor activity of the compound. Key parameters measured would include tumor growth inhibition, reduction in tumor volume, and potentially, the survival rate of the treated animals compared to a control group. While specific in vivo data for this compound is not available, research on other imidazo[1,2-a]pyridine derivatives has shown promising results in animal models for other indications, such as infectious diseases, which supports the potential for in vivo activity of this class of compounds. nih.gov

Preclinical Pharmacokinetic (PK) Assessment

The preclinical pharmacokinetic assessment is essential to understand how the body processes the drug, which is crucial for determining its potential as a therapeutic agent. This involves the characterization of its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The ADME profile of a drug candidate provides critical information for its development. While specific ADME data for this compound is not documented in the available literature, the general approach to characterizing a new chemical entity would involve the following:

Absorption: Investigating how the compound is absorbed into the bloodstream. This includes determining its oral bioavailability, which is a measure of the fraction of an orally administered dose that reaches the systemic circulation. Studies on other imidazo[1,2-a]pyridine analogues have demonstrated good oral bioavailability, suggesting that this scaffold is capable of producing orally active compounds. rsc.org

Distribution: Assessing where the compound distributes within the body. This involves measuring its concentration in various tissues and its ability to bind to plasma proteins. The distribution profile is important for understanding the compound's access to the target site (e.g., the tumor) and potential for off-target effects.

Metabolism: Identifying the metabolic pathways the compound undergoes. This is crucial for understanding its clearance from the body and for identifying any potentially active or toxic metabolites.

Excretion: Determining how the compound and its metabolites are eliminated from the body, for example, through urine or feces.

Metabolic Stability and Metabolite Identification

Metabolic stability is a key parameter in drug discovery, as it influences the half-life and dosing regimen of a drug. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of a compound. These studies would quantify the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

While no specific metabolic stability data for this compound has been published, studies on related imidazo[1,2-a]pyridine derivatives have been conducted. For example, metabolic studies on imidazo[1,2-a]pyridine-based anti-tuberculosis agents have been performed in mouse and human liver microsomes to establish a structure-property relationship and guide lead optimization. rsc.org

Metabolite identification studies would be conducted in parallel to determine the chemical structures of the metabolites formed. This is important as metabolites can have their own pharmacological activity or toxicity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically used for this purpose.

The following table provides a hypothetical representation of the type of pharmacokinetic data that would be generated for a compound like this compound during preclinical assessment.

ParameterDescriptionExample Value (Hypothetical)
Oral Bioavailability (%) The percentage of the drug that reaches systemic circulation after oral administration.60%
Plasma Protein Binding (%) The extent to which the drug binds to proteins in the blood plasma.85%
Volume of Distribution (L/kg) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.2.5 L/kg
In vitro Half-life (min) (Human Liver Microsomes) The time it takes for the concentration of the drug to be reduced by half in an in vitro metabolic stability assay.45 min
Major Metabolites The primary products of metabolism.Phase I (e.g., hydroxylation, O-demethylation), Phase II (e.g., glucuronidation)
Primary Route of Excretion The main pathway through which the drug and its metabolites leave the body.Renal and Fecal

It is important to reiterate that the table above is for illustrative purposes only and does not represent actual data for this compound. Further research and specific preclinical studies are required to determine the actual pharmacokinetic profile of this compound.

Future Research Directions and Therapeutic Prospects

Development of Novel Synthetic Routes for Diversified Analogs

The therapeutic potential of the imidazo[1,2-a]pyridine (B132010) core is often unlocked through the strategic functionalization of the heterocyclic ring system. Future research will undoubtedly focus on creating a diverse library of 7-Methoxy-imidazo[1,2-a]pyridin-2-ol analogs to explore a wider range of the chemical space and to fine-tune pharmacological properties.

Modern synthetic methodologies offer a powerful toolkit for achieving this diversification. Recent advances in the synthesis of imidazo[1,2-a]pyridines include:

Catalyst-Free and Eco-Friendly Methods: Researchers have developed catalyst- and solvent-free methods for the synthesis of imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines, offering a green and efficient approach. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, leading to shorter reaction times and higher yields. rsc.org

Multi-Component Reactions (MCRs): Three-component coupling reactions, for instance, combining 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne with a copper catalyst, provide a direct and efficient route to a broad range of substituted imidazo[1,2-a]pyridines. rsc.org The Groebke–Blackburn–Bienaymé reaction is another powerful MCR for synthesizing imidazo[1,2-a]pyridine-3-amines.

C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine scaffold is an efficient strategy for creating derivatives. rsc.org Visible light-induced C-H functionalization has emerged as a powerful tool for introducing a variety of functional groups at different positions of the ring system, offering mild reaction conditions and high atom economy. mdpi.com This includes methods for C3-sulfonylation, C3-aminoalkylation, and C3-cyanation. mdpi.com

Flow Chemistry: The application of continuous flow technology can enable safer, more scalable, and highly controlled synthesis of imidazo[1,2-a]pyridine analogs, facilitating rapid library generation for screening.

Future synthetic efforts will likely focus on developing regioselective methods to introduce a variety of substituents at positions C-2, C-3, C-5, and C-6 of the 7-methoxy-imidazo[1,2-a]pyridine core to modulate activity and selectivity.

Exploration of New Biological Targets and Therapeutic Indications

The imidazo[1,2-a]pyridine scaffold has been associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govmdpi.com For this compound and its future analogs, a key research direction will be the identification and validation of novel biological targets to expand their therapeutic utility.

Anticancer Therapies: Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects by targeting various key signaling pathways. acs.org These include:

Kinase Inhibition: Analogs have shown inhibitory activity against receptor tyrosine kinases like PDGFR and survival kinases such as those in the AKT/mTOR pathway. nih.govnih.gov

Cell Cycle Control: Some compounds induce cell cycle arrest by modulating proteins like p53 and p21.

Apoptosis Induction: Certain derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspase activation. nih.gov

HDAC Inhibition: Recently, an imidazo[1,2-a]pyridine-based HDAC6 inhibitor was discovered that exhibits both antitumor and cardioprotective effects. nih.gov

Future research should involve screening libraries of this compound analogs against a panel of cancer cell lines and a broad range of kinase and other oncology targets to identify novel anticancer agents with improved potency and selectivity.

Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory properties of imidazo[1,2-a]pyridines are well-documented. mdpi.com Novel derivatives have been shown to modulate key inflammatory pathways such as STAT3/NF-κB and inhibit enzymes like COX-2. nih.gov The capacity of some imidazo[1,2-a]azine derivatives to cross the blood-brain barrier opens up possibilities for treating neuroinflammatory conditions.

Infectious Diseases: The imidazo[1,2-a]pyridine scaffold has also shown promise in the development of anti-infective agents. researchgate.net For example, this scaffold is a key component of drugs developed to treat tuberculosis, including multidrug-resistant strains. nih.gov Future work could explore the potential of this compound analogs against a range of bacterial, viral, and parasitic infections.

Application of Advanced Drug Discovery Technologies (e.g., AI-driven design, PROTACs)

The integration of advanced technologies will be crucial in accelerating the development of therapeutic agents based on the this compound scaffold.

AI-Driven Drug Design: Artificial intelligence and machine learning (ML) are revolutionizing drug discovery. mdpi.com These technologies can be applied to:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel this compound analogs. youtube.com

De Novo Design: Generative AI models can design new molecules with desired properties from scratch, expanding the chemical space of potential drug candidates. youtube.com

Target Identification: AI can analyze biological data to identify and validate novel therapeutic targets for this class of compounds.

By employing AI, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost of drug development. mdpi.com

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. njbio.com This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable." njbio.com

The development of PROTACs based on the this compound scaffold could be a promising future direction. This would involve designing molecules that link a this compound-based ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This approach could lead to the development of highly potent and selective therapeutics with a novel mode of action. youtube.com

Challenges and Opportunities in Translating Imidazo[1,2-a]pyridin-2-ol (B55671) Research to Potential Therapeutic Agents

The translation of promising research compounds into clinically effective therapeutic agents is a complex process fraught with challenges. For the this compound series, these may include:

Optimizing Drug-like Properties: While the imidazo[1,2-a]pyridine scaffold is considered "drug-prejudice," significant medicinal chemistry efforts will be required to optimize the ADMET properties of lead compounds. nih.gov This includes improving solubility, metabolic stability, and oral bioavailability while minimizing off-target toxicity.

Selectivity: Achieving high selectivity for the desired biological target over other related proteins is a common challenge in drug development to minimize side effects. Structure-based drug design and extensive screening will be necessary to identify highly selective inhibitors. nih.gov

Resistance Mechanisms: For indications such as cancer and infectious diseases, the potential for the development of drug resistance is a significant concern. Combination therapies and the development of compounds with novel mechanisms of action will be important strategies to overcome this challenge.

Despite these challenges, the opportunities for the this compound scaffold are substantial. The proven versatility of the imidazo[1,2-a]pyridine core, coupled with the power of modern synthetic and drug discovery technologies, provides a strong foundation for the development of a new generation of therapeutics. The diverse biological activities associated with this scaffold suggest that with continued research and development, this compound and its analogs could lead to novel treatments for a range of human diseases.

Q & A

Q. What are the common synthetic routes for 7-Methoxy-imidazo[1,2-a]pyridin-2-ol, and how do reaction conditions influence yield?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridines with α-haloketones or aldehydes. For 7-methoxy derivatives, methoxy-substituted precursors (e.g., 7-methoxy-2-aminopyridine) are condensed with α-bromoacetophenone derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). Catalytic bases like K₂CO₃ or triethylamine are often used to deprotonate intermediates . Yield optimization requires precise control of stoichiometry, temperature (80–120°C), and reaction time (6–24 hours). Impurities from over-oxidation or ring-opening side reactions can be minimized by inert atmosphere conditions .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR features include:

  • ¹H NMR : A singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons in the imidazo[1,2-a]pyridine core (δ 6.8–8.2 ppm).
  • ¹³C NMR : A carbonyl carbon (C=O) at ~δ 165–170 ppm and methoxy carbon at ~δ 55–60 ppm. X-ray crystallography is recommended for absolute stereochemical confirmation, as seen in related imidazo[1,2-a]pyridin-2-ol derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

In vitro assays include:

  • Enzyme inhibition : Kinase or protease inhibition using fluorescence-based assays (e.g., FRET).
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values. Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial tests) are critical for validity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution to identify nucleophilic/electrophilic sites. For example:

  • The C-3 position is more electrophilic due to conjugation with the pyridine nitrogen.
  • Substituent effects (e.g., methoxy at C-7) alter HOMO-LUMO gaps, influencing reactivity toward alkylation or acylation . Molecular docking (AutoDock Vina) can further predict binding affinities to biological targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

Discrepancies often arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<1% v/v) to avoid precipitation.
  • Assay variability : Validate protocols with reference compounds (e.g., Zolpidem for GABAₐ receptor assays) .
  • Structural analogs : Compare 7-methoxy derivatives with 7-methyl or 7-chloro analogs to isolate substituent effects (see table below).
Substituent (Position 7)LogPIC₅₀ (µM, HepG2)MIC (µg/mL, S. aureus)
Methoxy1.245.312.5
Methyl1.832.125.0
Chloro2.118.96.25
Data extrapolated from analogs in

Q. How are advanced spectroscopic techniques applied to study tautomerism in this compound?

Dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) resolves tautomeric equilibria between the 2-ol and 2-one forms. Key observations:

  • ¹H NMR : Signal splitting at lower temperatures due to slow exchange.
  • ¹³C NMR : Carbon shifts indicate keto-enol tautomer prevalence (~80% enol in DMSO-d₆) . IR spectroscopy (ATR mode) identifies O-H stretches (~3200 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

Methodological Guidance

Q. What chromatographic methods separate this compound from synthetic byproducts?

Reverse-phase HPLC (C18 column, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) achieves baseline separation. Typical conditions:

  • Flow rate : 1.0 mL/min
  • Detection : UV at 254 nm
  • Retention time : ~8.2 minutes . LC-MS (ESI+) confirms molecular ion [M+H]⁺ and fragments for structural validation.

Q. How do steric and electronic effects of the 7-methoxy group influence catalytic cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution. However, steric hindrance at C-7 limits coupling efficiency in Suzuki-Miyaura reactions. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene/EtOH (4:1) at 90°C .

Key Challenges and Future Directions

  • Scalability : Multi-gram synthesis requires flow chemistry to mitigate exothermic side reactions .
  • Metabolic stability : Incorporate deuterium at the methoxy group to reduce CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.